molecular formula C25H18N4O3S B3723747 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE

2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE

Cat. No.: B3723747
M. Wt: 454.5 g/mol
InChI Key: HOZYVOZTGCTYNM-UHFFFAOYSA-N
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Description

The compound 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a heterocyclic sulfanyl acetamide derivative. Its core structure comprises a pyrimidinone ring substituted with a cyano group at position 5, a phenyl group at position 4, and a thioether-linked acetamide side chain. The acetamide moiety is further substituted with a 4-phenoxyphenyl group, enhancing its aromatic and lipophilic character.

Properties

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3S/c26-15-21-23(17-7-3-1-4-8-17)28-25(29-24(21)31)33-16-22(30)27-18-11-13-20(14-12-18)32-19-9-5-2-6-10-19/h1-14H,16H2,(H,27,30)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZYVOZTGCTYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol with 4-phenoxyphenylacetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Pyrimidinone vs. Pyridine Derivatives

  • Target Compound: Features a 1,6-dihydropyrimidin-2-yl core with 5-cyano, 6-oxo, and 4-phenyl substituents. The pyrimidinone ring provides hydrogen-bonding capacity via the oxo group and electron-withdrawing effects from the cyano group .
  • Pyridine Analog (): The compound 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide replaces the pyrimidinone with a partially saturated pyridine ring. The reduced aromaticity and tetrahydropyridine structure may alter binding kinetics and metabolic stability compared to the fully conjugated pyrimidinone system .

Substituent Variations

Position/Group Target Compound Compound Compound
Heterocyclic Core Pyrimidinone (6-oxo) Pyrimidinone (4-hydroxy, 6-oxo) Pyridine (6-oxo, 1,4,5,6-tetrahydro)
Position 5 (Pyrimidine) 5-Cyano 5-Acetamido N/A (Pyridine core)
Position 4 (Core) 4-Phenyl 4-Hydroxy 4-(4-Fluorophenyl)
Acetamide Substituent N-(4-Phenoxyphenyl) N-(2-Methyl-5-sulfamoylphenyl) N-Phenyl
  • 5-Cyano vs. In contrast, the acetamido group in ’s compound may improve solubility via hydrogen bonding but reduce metabolic stability due to hydrolytic susceptibility .
  • Phenoxyphenyl vs. Sulfamoylphenyl (): The 4-phenoxyphenyl group in the target compound increases lipophilicity, favoring membrane penetration. The sulfamoylphenyl group in ’s analog adds polar sulfonamide functionality, likely enhancing solubility and target specificity for sulfonamide-sensitive enzymes .

Pharmacokinetic Implications

  • Metabolic Stability: The cyano group may resist oxidative metabolism better than the acetamido group, while the pyridine core () could undergo faster ring oxidation compared to pyrimidinone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(4-PHENOXYPHENYL)ACETAMIDE

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